molecular formula C8H11ClN4 B1315140 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride CAS No. 2690-84-8

2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride

Cat. No.: B1315140
CAS No.: 2690-84-8
M. Wt: 198.65 g/mol
InChI Key: OXHKIAMMEZKUST-UHFFFAOYSA-N
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Description

2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10N4·HCl. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and industry . This compound is often used as an intermediate in the synthesis of other chemical entities and has shown potential in various scientific research applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride” were not found, similar compounds have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride typically involves the reaction of benzotriazole with ethylene diamine under specific conditions. One common method includes the use of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, where the benzotriazole ring is attached to the ethylene diamine moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The product is usually purified through crystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine compounds, and various substituted benzotriazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride is unique due to its specific ethylene diamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(benzotriazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHKIAMMEZKUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504172
Record name 2-(1H-Benzotriazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2690-84-8
Record name 2-(1H-Benzotriazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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